molecular formula C7H11N3OS B1523074 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea CAS No. 1094561-95-1

3-Amino-1-[2-(thiophen-2-yl)ethyl]urea

Cat. No.: B1523074
CAS No.: 1094561-95-1
M. Wt: 185.25 g/mol
InChI Key: WSMCGJIRMWLENL-UHFFFAOYSA-N
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Description

3-Amino-1-[2-(thiophen-2-yl)ethyl]urea is a chemical compound belonging to the class of thiophene derivatives Thiophene is a heterocyclic aromatic compound similar to benzene but with a sulfur atom replacing one of the carbon atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea typically involves the reaction of thiophene-2-ethylamine with isocyanates under controlled conditions. The reaction can be carried out in an organic solvent such as dichloromethane or toluene at temperatures ranging from 0°C to room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume of reactants. The process is optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of thiophene-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various alkylated or acylated derivatives.

Scientific Research Applications

3-Amino-1-[2-(thiophen-2-yl)ethyl]urea has found applications in several scientific research areas:

  • Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.

  • Biology: It serves as a reagent in biochemical assays and studies related to enzyme inhibition and protein interactions.

  • Material Science: The compound is utilized in the design and synthesis of advanced materials with unique properties.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 2-Thiopheneethylamine

  • Thiophene-2-carboxylic acid

  • 2-Amino-1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-5-(2 ...

Properties

IUPAC Name

1-amino-3-(2-thiophen-2-ylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c8-10-7(11)9-4-3-6-2-1-5-12-6/h1-2,5H,3-4,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMCGJIRMWLENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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